

Application of RC-3095 TFA in Pancreatic Cancer Research

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Compound of Interest

Compound Name: RC-3095 TFA

Cat. No.: B12464734

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Introduction

Pancreatic cancer remains one of the most lethal malignancies, characterized by late diagnosis and limited therapeutic options. The gastrin-releasing peptide receptor (GRPR), overexpressed in a significant proportion of pancreatic tumors, has emerged as a promising target for novel therapeutic strategies. **RC-3095 TFA** is a potent and selective antagonist of GRPR. This document provides detailed application notes and protocols for the use of **RC-3095 TFA** in pancreatic cancer research, based on preclinical findings. **RC-3095 TFA** has been shown to inhibit the growth of pancreatic cancer cells both as a standalone agent and in combination with standard chemotherapy, such as gemcitabine. Its mechanism of action involves the blockade of GRPR signaling, which in turn interferes with critical downstream pathways, including the transactivation of the epidermal growth factor receptor (EGFR).

Data Presentation

In Vitro Efficacy of RC-3095 TFA on CFPAC-1 Human Pancreatic Cancer Cells

Treatment	Concentration	Effect	Reference
Bombesin (Stimulator)	1 pM - 0.1 μ M	Dose-dependent increase in cell number	[1]
RC-3095 TFA	1 nM	Effective inhibition of bombesin-stimulated cell growth	[1]
RC-3095 TFA	1 μ M	Total suppression of bombesin-induced cell growth	[1]

In Vivo Efficacy of RC-3095 TFA in CFPAC-1 Xenograft Model

Treatment Group	Dosage and Administration	Mean Tumor Weight Reduction (%)	Mean Tumor Growth Rate Reduction (%)	Reference
Control	Vehicle	-	-	[1]
RC-3095 TFA	10 μ g, s.c., twice daily for 25 days	37%	49%	[1]

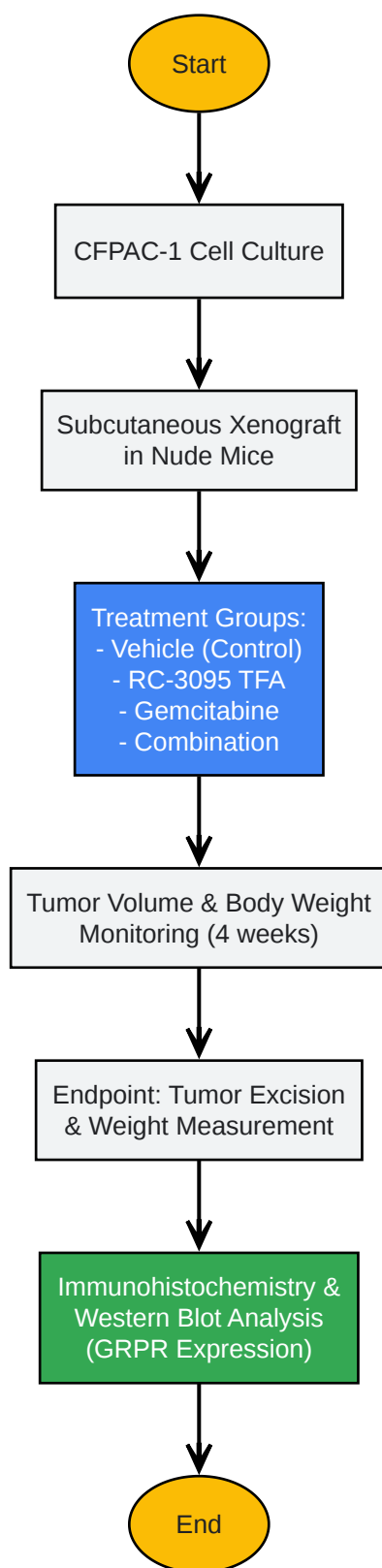
In Vivo Efficacy of RC-3095 TFA in Combination with Gemcitabine in CFPAC-1 Xenograft Model

Treatment Group	Dosage and Administration	Mean Tumor Volume Reduction	Mean Tumor Weight Reduction	Note
Control	Vehicle	Data not available	Data not available	A study by Hong et al. (2014) demonstrated a significant reduction in tumor volume and weight with combination therapy compared to either agent alone, but specific quantitative data is not publicly available.[2]
RC-3095 TFA	20 µg, s.c., daily for 4 weeks	Data not available	Data not available	[2]
Gemcitabine	15 mg/kg, i.p., every 3 days for 4 weeks	Data not available	Data not available	[2]
RC-3095 TFA + Gemcitabine	20 µg RC-3095 daily + 15 mg/kg Gemcitabine every 3 days for 4 weeks	Data not available	Data not available	The combination more potently inhibited tumor growth than either agent used individually.[2]

Signaling Pathways and Experimental Workflows

GRP-R Signaling Pathway in Pancreatic Cancer





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References

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